molecular formula C14H15N3O4S2 B2449204 Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-13-7

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2449204
M. Wt: 353.41
InChI Key: JVALFIIZUGGIGF-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from solvents to flavorings . The presence of the methoxybenzamido and thiadiazolyl groups suggests that this compound may have unique properties compared to simple ethyl acetate.

Scientific Research Applications

Antitumor Activities

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown significant potential in antitumor activities. A study by Almasirad et al. (2016) reported its effectiveness against SKOV-3 human tumor cell lines, indicating its potential as a cytotoxic agent. The compound induced apoptosis in these cells, demonstrating its mechanism of action in combating tumor cells (Almasirad et al., 2016).

Anticonvulsant Properties

Research has indicated the promise of 1,3,4-thiadiazole derivatives, a category that includes Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, in anticonvulsant applications. A study conducted by the medicinal chemistry department of NUPh developed and evaluated such derivatives for their anticonvulsive activities, demonstrating significant potential in this area (Sych et al., 2018).

Antimicrobial and Antifungal Properties

Compounds in the 1,3,4-thiadiazole family have been evaluated for their antimicrobial and antifungal activities. Tang et al. (2019) found that some derivatives exhibited good activities against various pathogens, including antibacterial activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, and antiviral activity against tobacco mosaic virus. This suggests the potential use of Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate in similar applications (Tang et al., 2019).

Glutaminase Inhibition for Cancer Therapy

Derivatives of 1,3,4-thiadiazole, like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been explored as glutaminase inhibitors. Shukla et al. (2012) synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, demonstrating their potential in cancer therapy by inhibiting the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).

Alpha-Glucosidase Inhibition for Diabetes Management

A study by Saeedi et al. (2020) on 5-arylisoxazole-1,3,4-thiadiazole hybrids, which include derivatives like Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, found significant alpha-glucosidase inhibitory activity. This suggests its potential application in the management of type 2 diabetes (Saeedi et al., 2020).

properties

IUPAC Name

ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVALFIIZUGGIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Citations

For This Compound
3
Citations
A Almasirad, L Firoozpour, M Nejati… - … für Naturforschung B, 2016 - degruyter.com
A series of novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed, synthesized, and evaluated for their in vitro antitumor activities against HL-60, SKOV-3 and MOLT…
Number of citations: 12 www.degruyter.com
NS Kadu, VH Masand - academia.edu
Five membered heterocyclic rings possessing a mixture of different heteroatoms like S, N, O, etc. not only possess interesting chemical properties but also have a myriad number of …
Number of citations: 0 www.academia.edu
S Janowska, A Paneth, M Wujec - Molecules, 2020 - mdpi.com
During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents. One …
Number of citations: 50 www.mdpi.com

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